molecular formula C26H30N4O5S B4309236 ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4309236
M. Wt: 510.6 g/mol
InChI Key: JNYDGMPKXHHFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,5-diethoxyphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an ethyl ester, a benzimidazole moiety, and a tetrahydropyrimidine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the tetrahydropyrimidine ring: This involves the cyclization of a β-keto ester with urea or thiourea in the presence of a catalyst such as ammonium acetate.

    Coupling of the benzimidazole and tetrahydropyrimidine units: This step typically involves the use of a thioether linkage, which can be formed by the reaction of a thiol with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-diethoxyphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or tetrahydropyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-(2,5-diethoxyphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Ethyl 4-(2,5-diethoxyphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methyl-2-([[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino)-1,3-thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of a tetrahydropyrimidine ring.

    Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with methoxy groups instead of ethoxy groups.

The uniqueness of ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 4-(2,5-diethoxyphenyl)-6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-5-33-16-9-11-21(34-6-2)17(13-16)23-22(24(31)35-7-3)20(27-25(32)30-23)14-36-26-28-18-10-8-15(4)12-19(18)29-26/h8-13,23H,5-7,14H2,1-4H3,(H,28,29)(H2,27,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYDGMPKXHHFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2C(=C(NC(=O)N2)CSC3=NC4=C(N3)C=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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